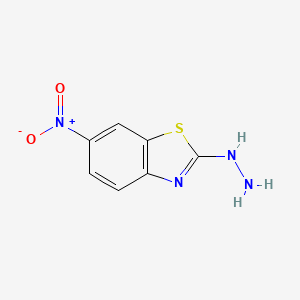

2-Hydrazino-6-nitro-1,3-benzothiazole

説明

Overview of Benzothiazole (B30560) Derivatives in Scientific Study

Benzothiazole is a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govtandfonline.com This core structure is a common and integral feature of many natural and synthetic bioactive molecules. benthamscience.com The unique chemical properties of the benzothiazole nucleus make it a valuable building block in the design and synthesis of a wide array of pharmaceutical and bioactive compounds. researchgate.net

The benzothiazole scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. jchemrev.com Derivatives of benzothiazole have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties. nih.govtandfonline.comnih.gov The structural diversity that can be achieved by modifying the benzothiazole core allows for the fine-tuning of its biological activity, making it an attractive target for drug discovery and development. jchemrev.comjchemrev.com

The wide-ranging therapeutic applications of benzothiazole derivatives have encouraged medicinal chemists to synthesize and evaluate a large number of novel compounds incorporating this moiety. nih.gov Several clinically used drugs contain the benzothiazole ring system, highlighting its importance in modern medicine. crimsonpublishers.com Examples include Riluzole, used to treat amyotrophic lateral sclerosis, and Pramipexole, a dopamine (B1211576) agonist used in the treatment of Parkinson's disease. crimsonpublishers.com

The synthesis of 2-substituted benzothiazoles was first reported in 1887. jchemrev.com Since then, benzothiazole derivatives have been the subject of extensive research, leading to the discovery of their diverse chemical reactivity and broad spectrum of biological activities. tandfonline.com Initially, benzothiazoles found applications as accelerators in the sulfur vulcanization of rubber and in the synthesis of dyes. researchgate.netwikipedia.org

Over the past few decades, the focus of benzothiazole research has shifted significantly towards its applications in medicinal chemistry. nih.gov This shift was driven by the discovery of the potent and varied biological activities of its derivatives. researchgate.net The continuous exploration of new synthetic methodologies and the evaluation of their pharmacological properties have solidified the position of benzothiazoles as a cornerstone in the development of new therapeutic agents. ijper.org

Specific Focus on 2-Hydrazino-6-nitro-1,3-benzothiazole within Benzothiazole Chemistry

This compound is a specific derivative of the benzothiazole family that has attracted attention for its potential as a synthetic intermediate and for its intrinsic biological properties. cymitquimica.com The presence of a hydrazino group at the 2-position and a nitro group at the 6-position of the benzothiazole ring system imparts unique chemical reactivity to the molecule. cymitquimica.commdpi.com

The hydrazino group is a versatile functional group that can participate in a variety of chemical reactions, including condensation with aldehydes and ketones to form hydrazones. mdpi.comresearchgate.net This reactivity allows for the synthesis of a wide range of derivatives with diverse structural modifications, which is a key strategy in the development of new drug candidates. researchgate.net The nitro group, being a strong electron-withdrawing group, influences the electronic properties of the benzothiazole ring and can contribute to the biological activity of the molecule. mdpi.com

Research on this compound has focused on its use as a precursor for the synthesis of novel heterocyclic compounds. For instance, it has been used to synthesize a series of 1,3-benzothiazole-2-yl-hydrazone derivatives, which were subsequently evaluated for their antimicrobial activity. researchgate.net

Research Landscape and Emerging Trends

The current research landscape for benzothiazole derivatives, including this compound, is vibrant and continues to expand. jchemrev.com A significant trend is the design and synthesis of hybrid molecules that incorporate the benzothiazole scaffold with other pharmacologically active moieties to create multifunctional drug candidates. crimsonpublishers.com

Recent studies have highlighted the potential of benzothiazole derivatives as anticancer and anti-inflammatory agents. nih.gov The development of new synthetic methods, including green chemistry approaches, is also a key area of focus, aiming for more efficient and environmentally friendly ways to produce these valuable compounds. ijper.org

Furthermore, the exploration of the structure-activity relationships (SAR) of benzothiazole derivatives remains a crucial aspect of the research. benthamscience.com By systematically modifying the structure of these compounds and evaluating their biological activity, researchers can identify key structural features responsible for their therapeutic effects, leading to the design of more potent and selective drugs. mdpi.com The investigation of this compound and its derivatives is an active area of research, with ongoing efforts to explore its full potential in medicinal chemistry. mdpi.comresearchgate.net

Detailed Research Findings

| Compound/Derivative | Research Focus | Key Findings | Reference |

|---|---|---|---|

| This compound | Synthetic Intermediate | Used as a precursor to synthesize a series of 1,3-benzothiazole-2-yl-hydrazone derivatives. | researchgate.net |

| 1,3-Benzothiazole-2-yl-hydrazone derivatives | Antimicrobial Activity | Evaluated for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, and antifungal activity. | researchgate.net |

| 2-Substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives | Antimicrobial Activity | Synthesized and evaluated for antimicrobial activity against various bacterial strains. | sphinxsai.com |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives | Antimicrobial Activity | Synthesized and showed moderate to good inhibition against various bacteria and fungi. | tandfonline.com |

| 6-Substituted 2-hydrazinobenzothiazoles | Antiproliferative Activity | Synthesized and showed antiproliferative activity, with the highest effect observed for compounds with electron-donor groups in the benzothiazole fragment and electron-acceptor groups in the aniline (B41778) phenyl ring. | mdpi.com |

Structure

3D Structure

特性

IUPAC Name |

(6-nitro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c8-10-7-9-5-2-1-4(11(12)13)3-6(5)14-7/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIQJRCGPLSQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398554 | |

| Record name | 2-Hydrazinyl-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30710-21-5 | |

| Record name | 30710-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazinyl-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of 2 Hydrazino 6 Nitro 1,3 Benzothiazole

Synthetic Methodologies and Routes

The synthesis of 2-hydrazino-6-nitro-1,3-benzothiazole is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern on the benzothiazole (B30560) ring. The general strategy involves building the core scaffold, followed by functional group introductions.

The foundational benzothiazole ring system is commonly synthesized from substituted anilines. A prevalent method is the reaction of a p-substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. sphinxsai.comtandfonline.com This reaction proceeds via an electrophilic cyclization to form the 2-aminobenzothiazole (B30445) derivative. For instance, starting with 4-nitroaniline (B120555) would directly lead to a 2-amino-6-nitrobenzothiazole (B160904) scaffold.

The hydrazino group is typically introduced onto the benzothiazole ring at the 2-position. A common and effective method involves the nucleophilic substitution of a suitable leaving group, such as a chlorine atom. The precursor, 2-chloro-6-nitrobenzothiazole (B1294357), is reacted with hydrazine (B178648) hydrate (B1144303). sphinxsai.com The reaction is often carried out in a high-boiling solvent like ethylene (B1197577) glycol under reflux conditions. sphinxsai.com

An alternative route to the hydrazino group involves the diazotization of 2-amino-6-nitrobenzothiazole. epo.org This process uses reagents like sodium nitrite (B80452) or nitrosylsulfuric acid in a strong mineral acid at low temperatures (typically -10°C to 10°C) to form a diazonium salt. epo.org Subsequent reduction of this intermediate yields the desired 2-hydrazino derivative.

The selective introduction of a nitro group at the 6-position of the benzothiazole ring is a critical step. This is generally achieved through electrophilic nitration. To control the regioselectivity and avoid unwanted side products, the 2-amino group of the benzothiazole is often protected as an acyl derivative, for example, 2-acetylaminobenzothiazole, before nitration. google.comgoogle.com

The nitration is carried out using a mixture of nitric acid and sulfuric acid (mixed acid) at controlled temperatures, typically between 0°C and 10°C. google.comgoogle.com Following the nitration, the acyl protecting group is removed by hydrolysis, often under acidic or basic conditions, to yield 2-amino-6-nitrobenzothiazole. google.comgoogle.com This intermediate is a key precursor for introducing the hydrazino group. epo.orgchemicalbook.com

The synthesis of this compound is fundamentally a multi-step process. A representative synthetic sequence is outlined below:

Formation of the Scaffold : Synthesis of 2-aminobenzothiazole from aniline.

Protection : Acylation of the 2-amino group (e.g., with acetic anhydride) to form 2-acetylaminobenzothiazole. google.com

Nitration : Introduction of the nitro group at the 6-position using mixed acid to yield 2-acetylamino-6-nitrobenzothiazole. google.com

Deprotection : Hydrolysis of the acetyl group to give 2-amino-6-nitrobenzothiazole. google.com

Conversion to Halide : Conversion of the 2-amino group to a 2-chloro group via a Sandmeyer-type reaction to produce 2-chloro-6-nitrobenzothiazole. ontosight.aiontosight.ai

Hydrazinolysis : Reaction of 2-chloro-6-nitrobenzothiazole with hydrazine hydrate to furnish the final product, this compound. sphinxsai.com

While a true one-pot synthesis for this specific molecule is not commonly reported, sequential operations in a single vessel for some steps, such as the nitration and subsequent hydrolysis, can be performed to improve process efficiency. google.comgoogle.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Each step in the synthesis has specific parameters that influence the outcome.

| Step | Reagents & Solvents | Temperature | Key Considerations |

| Nitration | 2-acetylaminobenzothiazole, Nitric Acid, Sulfuric Acid | 0°C to 10°C | Maintaining low temperature is critical to control the reaction and ensure selectivity for the 6-nitro isomer. google.comgoogle.com |

| Hydrolysis | 2-acetylamino-6-nitrobenzothiazole, NaOH or H₂SO₄, Methanol/Water | 60°C to Reflux | The choice of acidic or basic conditions depends on the overall synthetic scheme; pH control is important during workup. google.comgoogle.com |

| Diazotization | 2-amino-6-nitrobenzothiazole, NaNO₂ or Nitrosylsulfuric Acid, H₂SO₄/HCl | -10°C to 10°C | Low temperatures are essential to prevent the decomposition of the unstable diazonium salt. epo.org |

| Hydrazinolysis | 2-chloro-6-nitrobenzothiazole, Hydrazine Hydrate, Ethylene Glycol | Reflux | Use of a high-boiling solvent ensures the reaction goes to completion. sphinxsai.com |

Yields for individual steps can be high, with reports of over 90% for the nitration and hydrolysis steps under optimized conditions. google.comchemicalbook.com The final hydrazinolysis step also typically proceeds in good yield.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dominated by the nucleophilic character of the hydrazino group. cymitquimica.com This functional group is a versatile handle for constructing a variety of derivatives, particularly through reactions with carbonyl compounds and subsequent cyclizations.

A primary reaction of the hydrazino group is condensation with aldehydes and ketones to form the corresponding hydrazones. researchgate.netlibretexts.orgyoutube.com This reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out in a solvent like ethanol (B145695) under reflux. sphinxsai.comresearchgate.net The resulting 2-(aryl/alkylidene)hydrazino-6-nitro-1,3-benzothiazole derivatives are often stable, crystalline solids. researchgate.net

These hydrazone intermediates can serve as precursors for the synthesis of various fused heterocyclic systems. Through intramolecular cyclization reactions, which can be induced thermally or by specific reagents, five- or six-membered rings can be formed. chempap.orgresearchgate.net For example, cyclization of hydrazones can lead to the formation of triazino[5,6-b]indole ring systems. chempap.org These derivatization strategies are significant in medicinal chemistry for the generation of novel molecular scaffolds. nih.govnih.gov

The reactivity is also influenced by the electron-withdrawing nitro group on the benzene (B151609) ring, which affects the electronic properties of the entire benzothiazole system. ontosight.ai

Reactions of the Hydrazino Moiety

The hydrazino group (-NHNH₂) at the 2-position is a potent nucleophile and a key precursor for building more complex molecular architectures. Its reactivity is central to the derivatization of the this compound scaffold.

The primary amino group of the hydrazino moiety readily undergoes condensation reactions with various carbonyl compounds, most notably aldehydes and ketones, to form the corresponding hydrazones, which are a class of Schiff bases. This reaction is a cornerstone for the functionalization of this compound.

The synthesis of these hydrazones is typically achieved by refluxing this compound with a substituted aldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid. This reaction provides a straightforward method for attaching various aryl or alkyl groups to the benzothiazole core via a hydrazone linkage.

| Reactant A | Reactant B (Aldehyde) | Product Class | Typical Conditions |

|---|---|---|---|

| This compound | Substituted Salicylaldehydes | 1,3-Benzothiazole-2-yl-hydrazones | Reflux in ethanol, catalytic glacial acetic acid |

| 2-Hydrazinobenzothiazole (general) | Various Aromatic Aldehydes | Azomethine derivatives (Schiff Bases) | Reflux in ethanol |

The hydrazones derived from this compound are valuable intermediates for synthesizing a variety of fused and appended heterocyclic systems. The bifunctional nature of the hydrazone linkage allows for intramolecular cyclization reactions upon treatment with appropriate reagents.

For instance, the azomethine derivatives can be converted into 4-oxothiazolidines. Furthermore, the hydrazino group itself can participate in cyclization reactions with 1,3-dicarbonyl compounds or their equivalents. A notable example is the reaction with ethyl acetoacetate, which leads to the formation of pyrazolone-containing benzothiazoles. These cyclization strategies significantly expand the molecular diversity achievable from the parent compound, leading to complex scaffolds such as triazoles, and pyrazoles. researchgate.net

| Starting Material/Intermediate | Reagent | Resulting Heterocyclic Scaffold |

|---|---|---|

| 2-Hydrazinobenzothiazole-derived Schiff Base | Mercaptoacetic acid | 4-Oxothiazolidine |

| 2-Hydrazinobenzothiazole | Ethyl acetoacetate | Benzothiazolo-5-pyrazolone |

| 2-Hydrazinobenzothiazole | Dicarboxylic acid anhydrides | N-substituted monohydrazides (precursors to cyclic imides) chemicalpapers.com |

The hydrazino group can undergo both oxidation and reduction, although these transformations are less common compared to condensation and cyclization. Oxidation of the hydrazino moiety can lead to various products depending on the reagent and conditions used. Mild oxidizing agents can convert the hydrazine to a diazo group, while stronger oxidation may result in the cleavage of the N-N bond and removal of the nitrogen moiety, potentially forming 2-amino-6-nitrobenzothiazole or other degradation products.

Reduction of the hydrazino group is not a typical transformation, as it is already in a reduced state. However, under forcing reductive conditions, cleavage of the N-N bond could potentially occur.

Electrophilic and Nucleophilic Substitutions on the Benzothiazole Ring

The benzothiazole ring itself can be a site for further functionalization through substitution reactions, though the reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The benzene portion of the benzothiazole ring is generally electron-rich and susceptible to electrophilic attack. However, in this compound, the presence of the strongly deactivating nitro group at the 6-position significantly reduces the ring's reactivity towards electrophiles. libretexts.org Any electrophilic substitution, such as nitration or halogenation, would be expected to occur at a position meta to the nitro group (i.e., positions 5 or 7), and would require harsh reaction conditions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the aromatic ring electron-deficient, which in principle, could facilitate nucleophilic aromatic substitution (SNAr). nih.gov In this mechanism, a strong nucleophile could displace a suitable leaving group (like a halogen) from the ring. nih.govyoutube.com For the title compound, a nucleophile would preferentially attack positions ortho or para to the nitro group (positions 5 and 7). However, since there is no inherent leaving group on the ring, this pathway is not directly applicable without prior modification of the ring (e.g., halogenation).

Modifications at the Nitro Group

The nitro group at the 6-position is a key functional handle for modifying the electronic properties of the benzothiazole ring. The most significant transformation is its reduction to an amino group (-NH₂).

This reduction is commonly achieved using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation. The resulting 6-amino-2-hydrazinobenzothiazole derivative possesses two different nitrogen nucleophiles—the newly formed aromatic amine and the existing hydrazine. This diamino compound can serve as a precursor for a new range of derivatives, allowing for selective functionalization at either the 6-amino or the 2-hydrazino position to build complex molecules, including new heterocyclic ring systems.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the benzothiazole scaffold. rsc.orgacs.org To utilize these reactions, a halogen atom (typically bromine or iodine) must first be introduced onto the benzothiazole ring, often via electrophilic halogenation.

Once a halogenated derivative of this compound is obtained (e.g., a bromo-substituted version at the 5- or 7-position), it can undergo various palladium-catalyzed reactions:

Suzuki Coupling: Reaction with a boronic acid to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with an alkene to form a C-C bond and introduce an alkenyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These cross-coupling strategies offer a sophisticated method for the late-stage functionalization of the benzothiazole core, enabling the synthesis of complex target molecules with high precision and functional group tolerance. chemrxiv.org

Structure Activity Relationship Sar and Structural Analysis of 2 Hydrazino 6 Nitro 1,3 Benzothiazole Derivatives

Role of the Nitro Group at Position 6

The nitro group (-NO₂) at the 6-position of the benzothiazole (B30560) ring is a strong electron-withdrawing group, which significantly influences the molecule's electronic distribution and properties. researchgate.net This electron-withdrawing nature can affect the aromaticity and reactivity of the benzene (B151609) ring. researchgate.net Studies comparing 6-nitro-benzothiazoles with their 6-amino counterparts have shown that the replacement of a 6-amino group with a 6-nitro group leads to a decrease in lipophilicity. nih.gov This modulation of lipophilicity is crucial as it affects the molecule's ability to cross biological membranes and interact with target sites. The presence of the nitro group is also a key feature in derivatives designed as inhibitors of enzymes like monoamine oxidase (MAO). nih.gov

Significance of the Hydrazino Group at Position 2

The hydrazino (-NHNH₂) group at the 2-position is a critical functional moiety that serves as a versatile synthetic handle and a key pharmacophoric element. researchgate.net It allows for the facile synthesis of a wide array of hydrazone derivatives by condensation with various aldehydes and ketones. niscair.res.inresearchgate.netnih.gov These hydrazones, which possess an azometine (-NHN=CH-) linkage, are a well-established class of biologically active compounds. nih.gov From a structural standpoint, the nitrogen atoms of the hydrazino linker are crucial for biological activity, often participating in hydrogen bond interactions that stabilize the ligand-protein complex at the target's active site. researchgate.net For instance, in MAO inhibitors derived from this scaffold, the benzothiazole core binds within the substrate cavity, while the nitrogen atoms of the linker form stabilizing hydrogen bonds with amino acid residues. researchgate.net

| Substituent Type | Position | General Effect on Activity | Reference |

| Electron-withdrawing (e.g., -Cl, -F) | Benzene Ring | Modulates electronic properties and lipophilicity, potentially enhancing activity. | tandfonline.comsphinxsai.com |

| Electron-donating (e.g., -CH₃) | Attached Phenyl Ring | Can increase biological activity depending on the target. | tandfonline.com |

| Phenyl, Phenoxy | Attached Heterocycle | Can confer good biological activity. | tandfonline.com |

Effect of Heteroaryl Substitutions at Various Positions

Condensing the 2-hydrazino group with various heteroaromatic aldehydes or ketones introduces a heteroaryl moiety, which can significantly impact biological activity. This strategy is employed to explore the chemical space around the core scaffold and optimize interactions with the biological target. researchgate.net In the design of MAO-B inhibitors, for example, the heteroaryl portion of the molecule is positioned in the entrance cavity of the enzyme, influencing binding affinity and selectivity. researchgate.net The synthesis of derivatives incorporating heteroaryl rings such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles has yielded compounds with notable antimicrobial properties. tandfonline.com The choice of the heteroaryl ring system is therefore a critical determinant of the resulting derivative's biological activity.

Conformational Analysis and Tautomerism

The structural flexibility of 2-Hydrazino-6-nitro-1,3-benzothiazole derivatives allows for different conformations and the existence of tautomeric forms. Hydrazones derived from the parent compound can exist in an equilibrium between azo and hydrazone forms, a phenomenon known as azo-hydrazone tautomerism. nju.edu.cn Spectroscopic and X-ray crystallographic studies have confirmed that for many related heterocyclic hydrazones, the hydrazone form is predominant in both the solid state and in solution. nju.edu.cn

Crystal structure analyses of related benzothiazole derivatives reveal important conformational features. The benzothiazole ring system is typically almost planar. researchgate.net In 6-nitro-1,3-benzothiazole-2(3H)-thione, a structurally similar compound, the nitro group is slightly twisted from the plane of the benzene ring by about 5.5°. nih.gov The molecular packing in the solid state is often governed by a network of intermolecular hydrogen bonds, such as N—H⋯N and N—H⋯O interactions, as well as π–π stacking between the aromatic rings. researchgate.net These non-covalent interactions are crucial in determining the crystal lattice and can provide insights into potential binding modes with biological macromolecules.

Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Infrared (IR) Spectroscopy: The IR spectra of these compounds show characteristic absorption bands that confirm the presence of key functional groups.

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

| N-H (Hydrazino) | 3363 - 3402 | niscair.res.in |

| C=N (Imino/Azomethine) | 1631 - 1681 | niscair.res.in |

| N-O (Nitro) | ~1506 | niscair.res.in |

| C-S (Thiazole) | 534 - 690 | niscair.res.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectra typically display signals for the aromatic protons on the benzothiazole ring in the range of δ 6.5–8.6 ppm. researchgate.netniscair.res.in The N-H protons of the hydrazino or hydrazone moiety are often observed as singlets or broad signals at lower fields, typically between δ 3.7 and δ 11.0 ppm. niscair.res.insphinxsai.com

¹³C NMR: The carbon NMR spectra provide information on the carbon skeleton of the molecule. For the related compound 2-hydrazinobenzothiazole, characteristic signals for the aromatic and thiazole (B1198619) carbons are observed. chemicalbook.com In derivatives, additional signals corresponding to the carbons of the introduced substituents are also present. tandfonline.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. niscair.res.in For this compound, the molecular formula is C₇H₆N₄O₂S, corresponding to a molecular weight of approximately 210.21 g/mol . scbt.com The mass spectra of its derivatives show the expected molecular ion peaks [M]⁺ or [M+1]⁺, which corroborate the proposed structures. niscair.res.in

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations specifically on 2-Hydrazino-6-nitro-1,3-benzothiazole. Consequently, data for the following subsections are unavailable.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Data not available in the reviewed literature.

HOMO-LUMO Analysis for Chemical Stability and Charge Transfer

Data not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Data not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Data not available in the reviewed literature.

Molecular Docking and Dynamics Simulations

No molecular docking or molecular dynamics simulation studies specifically featuring this compound as the ligand were identified in the scientific literature.

Ligand-Protein Interaction Analysis

Data not available in the reviewed literature.

Biological and Pharmacological Research of 2 Hydrazino 6 Nitro 1,3 Benzothiazole and Its Derivatives

Antimicrobial Investigations

Derivatives of 2-Hydrazino-6-nitro-1,3-benzothiazole have been systematically synthesized and evaluated for their ability to inhibit the growth of a wide spectrum of pathogenic microorganisms. These investigations have revealed that the introduction of various substituents onto the hydrazino moiety can significantly modulate the antimicrobial potency and spectrum of these compounds.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria. These studies have consistently demonstrated that specific structural modifications can lead to compounds with significant antibacterial efficacy.

Derivatives of this compound have shown notable activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. For instance, a series of hydrazones synthesized from 6-nitro-benzothiazole-2-yl-hydrazine and substituted salicylaldehydes have been evaluated for their in vitro antibacterial activity. The results indicated that these compounds exhibit a range of inhibitory effects against these Gram-positive strains.

One notable derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (B32628), has demonstrated good antimicrobial potential. researchgate.net The presence of the nitro group at the 6-position of the benzothiazole (B30560) ring is often associated with enhanced antibacterial activity. nih.gov The lipophilicity and electronic effects of different substituents on the hydrazone moiety play a crucial role in determining the potency against these bacteria.

| Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | Staphylococcus aureus | Good potential | researchgate.net |

| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | Bacillus subtilis | Good potential | researchgate.net |

The activity of this compound derivatives extends to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. These bacteria are notoriously difficult to treat due to their complex outer membrane, which acts as a barrier to many antibiotics. However, certain derivatives of this compound have shown the ability to overcome this barrier.

For example, the same N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide that was effective against Gram-positive bacteria also exhibited significant activity against E. coli and P. aeruginosa. researchgate.net This broad-spectrum activity highlights the potential of this class of compounds in combating a wide range of bacterial infections. The structural features contributing to this activity are a subject of ongoing research, with a focus on enhancing penetration through the bacterial outer membrane.

| Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | Escherichia coli | Good potential | researchgate.net |

| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | Pseudomonas aeruginosa | Good potential | researchgate.net |

One of the key mechanisms through which benzothiazole derivatives exert their antibacterial effects is the inhibition of DNA gyrase. acs.orgnih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.gov By inhibiting this enzyme, these compounds prevent the bacterial cell from carrying out these vital processes, ultimately leading to cell death.

The ATP-binding site of the GyrB subunit of DNA gyrase is a well-established target for antibacterial drugs. nih.govnih.gov Molecular docking studies have suggested that benzothiazole derivatives can bind to this site, preventing ATP from binding and thus inhibiting the enzyme's function. The 6-nitro substitution on the benzothiazole ring has been shown to be a key feature for enhancing this inhibitory activity. nih.gov The hydrazone linkage and the various substituents attached to it can further influence the binding affinity and specificity of the compounds for the DNA gyrase of different bacterial species.

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, and there is a need for new and effective antifungal drugs.

Research has demonstrated that certain hydrazone derivatives of this compound possess inhibitory activity against clinically important fungal strains such as Candida albicans and Aspergillus niger. researchgate.net Candida albicans is a common cause of opportunistic fungal infections in humans, while Aspergillus niger is a known food contaminant and can also cause infections in immunocompromised individuals.

Hydrazones synthesized from 6-nitro-benzothiazole-2-yl-hydrazine have been shown to inhibit the growth of both C. albicans and A. niger. researchgate.net The antifungal activity is influenced by the nature of the substituents on the aromatic ring of the aldehyde or ketone used in the synthesis of the hydrazone. While specific data on the activity against Fusarium oxysporum for derivatives of this compound is limited in the reviewed literature, the broad antifungal spectrum observed for some derivatives suggests that this is a promising area for future investigation.

| Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Hydrazones of 6-Nitro-benzothiazole-2-yl-hydrazine | Candida albicans | Active | researchgate.net |

| Hydrazones of 6-Nitro-benzothiazole-2-yl-hydrazine | Aspergillus niger | Active | researchgate.net |

| Hydrazones of 6-Nitro-benzothiazole-2-yl-hydrazine | Fusarium oxysporum | Data not available |

Anti-protozoal Effects (e.g., against Trichomonas vaginalis)

Derivatives of 6-nitrobenzothiazole (B29876) have demonstrated significant potential as anti-protozoal agents. In a study investigating nitro(benzo)thiazole acetamides, these compounds were tested in vitro against the amitochondriate parasite Trichomonas vaginalis, the causative agent of trichomoniasis. nih.gov The synthesized 6-nitrobenzothiazole acetamides showed excellent anti-protozoal effects, with activities reported to be in the low micromolar to nanomolar range, often exceeding the potency of the standard drug, Metronidazole. nih.gov

One derivative, a 5-nitrothiazole (B1205993) acetamide (Compound 1 in the study), exhibited notable trichomonicidal activity with a half-maximal inhibitory concentration (IC₅₀) of 2.24 μM. nih.gov This highlights the potential of the nitro-substituted thiazole (B1198619) core, shared by this compound, in the development of new treatments for protozoal infections. nih.govnih.gov

Table 1: In Vitro Anti-protozoal Activity of a Related Nitrothiazole Derivative

| Compound | Parasite | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-Nitrothiazole acetamide derivative | Trichomonas vaginalis | 2.24 | nih.gov |

Anti-inflammatory and Analgesic Activities

Benzothiazole derivatives, including those with hydrazino and hydrazone moieties, have been a focus of research for new anti-inflammatory and analgesic agents. rjptonline.orgresearchgate.net Studies have shown that these compounds can exhibit significant to moderate anti-inflammatory and pain-relieving effects. rjptonline.orgrjptonline.org The hydrazone moiety, in particular, is considered a pharmacophore group for these activities. nih.govmdpi.com

The anti-inflammatory and analgesic properties of these derivatives have been evaluated using established preclinical models.

Anti-inflammatory Activity: The carrageenan-induced paw edema test in rats is a widely used in vivo model to screen for acute anti-inflammatory activity. rjptonline.orgnih.gov In this model, the reduction in paw swelling after administration of the test compound is measured over several hours. Certain novel benzothiazole derivatives bearing benzenesulphonamide moieties have shown potent inhibition of edema, with some compounds demonstrating 76-80% inhibition at 2-3 hours post-treatment. nih.gov

Analgesic Activity: The analgesic effects have been assessed using models such as the hot plate method and the acetic acid-induced writhing test in mice. rjptonline.orgnih.gov The writhing test, which measures chemically induced visceral pain, has been used to evaluate various hydrazide and hydrazone derivatives. Many of the synthesized compounds in these studies induced a significant reduction in the writhing response compared to control groups. nih.gov

Table 2: Preclinical Models for Evaluating Anti-inflammatory and Analgesic Activity

| Activity | Model | Species | Measurement | References |

|---|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema | Rat | Reduction in paw volume/swelling | rjptonline.orgnih.gov |

| Analgesic | Acetic acid-induced writhing test | Mouse | Reduction in abdominal constrictions | nih.gov |

| Analgesic | Hot plate method | Not Specified | Increased latency to pain response | rjptonline.org |

The primary mechanism for the anti-inflammatory and analgesic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.govdergipark.org.tr

Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov Benzothiazole derivatives have been identified as a privileged scaffold for targeting COX enzymes. dergipark.org.tr Molecular docking and in vitro assays have shown that various benzothiazole hybrids can act as potent and selective COX-2 inhibitors. nih.govacs.org For instance, a series of pyrazole-thiourea-benzimidazole hybrid molecules were found to be selective toward the COX-2 protein, with some exhibiting IC₅₀ values in the nanomolar range. acs.org The ability of these compounds to fit into the active site of the COX-2 enzyme is believed to be crucial for their inhibitory activity. dergipark.org.tr

Anticancer and Cytotoxic Activities

The benzothiazole nucleus is a key structural component in a variety of compounds with demonstrated anticancer and cytotoxic potential. researchgate.nettandfonline.com Derivatives incorporating hydrazine (B178648), hydrazide, and hydrazone groups have been synthesized and evaluated against numerous human cancer cell lines, often showing moderate to potent activity. nih.govhnuejs.edu.vn

For example, a hydrazine-based benzothiazole derivative showed significant cytotoxicity against HeLa (cervical cancer) and COS-7 (kidney fibroblast) cell lines, with IC₅₀ values of 2.41 μM and 4.31 μM, respectively. tandfonline.comnih.gov Another study on 2,6-disubstituted-benzothiazole derivatives, synthesized from 2-amino-6-nitrobenzothiazole (B160904), reported modest anticancer activity against MCF-7 (breast cancer), HeLa, and MG63 (osteosarcoma) cell lines. tandfonline.comnih.gov

A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. researchgate.net Research has shown that certain potent benzothiazole derivatives can trigger this process in cancer cells.

One study on a 6-nitro-substituted antitumor agent found that it induced apoptosis, which was confirmed by flow cytometry showing a rise in the sub-G1 cell population. nih.gov The apoptotic action was mediated by the activation of caspases, which are key enzymes in the apoptotic pathway. Specifically, the activation of both caspase-3 and caspase-6 was observed. nih.gov The morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, were also confirmed through microscopic studies. nih.gov

The cytotoxic activity of these compounds is quantified by their ability to inhibit the growth and proliferation of cancer cells. This is typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. Numerous studies have reported the IC₅₀ values for various benzothiazole derivatives against a panel of cancer cell lines.

For instance, new hydrazide derivatives containing benzothiazole showed moderate cytotoxic activity on the KB cell line, with IC₅₀ values ranging from 18 to 52 µg/mL. hnuejs.edu.vn Benzimidazole-hydrazone compounds have also been evaluated, with some derivatives showing selective toxic effects against cancer cells like HT29 (colon cancer). nih.gov

Table 3: Cytotoxic Activity (Cell Growth Inhibition) of Benzothiazole Derivatives

| Derivative Type | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Hydrazine based benzothiazole | HeLa (cervical cancer) | 2.41 μM | tandfonline.comnih.gov |

| Hydrazine based benzothiazole | COS-7 (kidney fibroblast) | 4.31 μM | tandfonline.comnih.gov |

| Sulphonamide based acetamide benzothiazole | MCF-7 (breast cancer) | 34.5 μM | tandfonline.comnih.gov |

| Sulphonamide based acetamide benzothiazole | HeLa (cervical cancer) | 44.15 μM | tandfonline.com |

| Sulphonamide based acetamide benzothiazole | MG63 (osteosarcoma) | 36.1 μM | tandfonline.com |

| Benzimidazole-hydrazone derivative | HT29 (colon cancer) | 45.8 ± 15.58 µM | nih.gov |

Specific Cancer Cell Lines

Derivatives of this compound, particularly its Schiff base derivatives, have been investigated for their anti-tumor potential against various human cancer cell lines. Research has demonstrated that these compounds exhibit cytotoxic effects, with their efficacy often compared to established chemotherapy agents like doxorubicin.

One study synthesized 27 different benzothiazole Schiff base derivatives and screened them for anti-tumor activity against HeLa (cervical cancer) and COS-7 (kidney fibroblast cancer) cell lines. nih.gov A specific hydrazine-based benzothiazole derivative showed significant activity, with IC50 values of 2.41 µM against HeLa cells and 4.31 µM against COS-7 cells. nih.gov These values were comparable to the reference drug doxorubicin, which had IC50 values of 2.05 µM and 3.04 µM against the same cell lines, respectively. nih.gov

Further research into benzothiazole-1,2,3-triazole hybrids, which incorporate a similar structural framework, also showed promising cytotoxic features. These hybrids were evaluated against A549 (lung carcinoma), T47-D (breast cancer), and HCT-116 (colon cancer) cell lines. rsc.org The T47D breast cancer cell line was particularly sensitive, with some synthesized molecules showing IC50 values of 13, 17, and 19 µM. rsc.org Other studies have explored different derivatives against a wide range of cancer cell lines, including laryngeal carcinoma (Hep-2), pancreatic carcinoma (MiaPaCa-2), colon carcinoma (SW 620), and lung carcinoma (H 460). nih.gov

| Derivative Type | Cancer Cell Line | Cell Line Type | Reported IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|---|

| Hydrazine-based Benzothiazole | HeLa | Cervical Cancer | 2.41 | Doxorubicin | 2.05 |

| Hydrazine-based Benzothiazole | COS-7 | Kidney Fibroblast | 4.31 | Doxorubicin | 3.04 |

| Benzothiazole-1,2,3-triazole Hybrid (8a) | T47-D | Breast Cancer | 13 | Not Specified | Not Specified |

| Benzothiazole-1,2,3-triazole Hybrid (8b) | T47-D | Breast Cancer | 17 | Not Specified | Not Specified |

| Benzothiazole-1,2,3-triazole Hybrid (8c) | T47-D | Breast Cancer | 19 | Not Specified | Not Specified |

Glutathione (B108866) S-Transferase (GST) Inhibition

The investigation of this compound and its derivatives in the context of Glutathione S-Transferase (GST) inhibition is an area of interest, particularly due to the structural similarities with other known GST inhibitors. For instance, the inhibitor 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) and its glutathione (GSH) conjugate have been shown to occupy the active site of GST enzymes. nih.gov These types of inhibitors are thought to stabilize GSH binding within the active site, thereby preventing its conjugation with natural substrates and subsequent dissociation. nih.gov While direct studies on this compound are not extensively detailed in the provided context, the inhibitory mechanism of structurally related nitro-aromatic compounds against GST provides a basis for its potential activity.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 2-amino-6-nitrobenzothiazole, specifically extended hydrazones, have been designed and synthesized as potent inhibitors of monoamine oxidase (MAO). researchgate.netnih.gov These compounds have demonstrated inhibitory activities that range from the nanomolar to the micromolar scale. researchgate.netnih.gov Hydrazones possessing an azomethine (-NHN=CH-) functional group have shown selective inhibitory activity, and the benzothiazole scaffold itself is associated with potent and selective inhibition of the MAO-B enzyme. researchgate.netnih.gov The development of selective MAO inhibitors is a key focus in medicinal chemistry to avoid the side effects associated with non-selective inhibitors. nih.gov

MAO-A and MAO-B Selectivity

Research has focused on developing derivatives that show selectivity for either MAO-A or MAO-B. Selective MAO-A inhibitors are pursued as antidepressant agents, while selective MAO-B inhibitors are effective in managing neurodegenerative conditions like Parkinson's disease. nih.gov

A series of 2-amino-6-nitrobenzothiazole-derived hydrazones were evaluated for their ability to inhibit both MAO-A and MAO-B isoforms. nih.gov

Compound 6 , identified as N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, was the most active MAO-A inhibitor with an IC50 value of 0.42 µM. researchgate.netnih.gov

Compound 31 , N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, exhibited the highest MAO-B inhibitory activity with an IC50 of 1.8 nM and a high selectivity index (SI) of 766.67. researchgate.netnih.gov

Another study on benzothiazole-hydrazone derivatives also reported compounds with significant and selective hMAO-B inhibitory activity. nih.gov For example, compound 3e from this series was identified as the most active, with an IC50 value of 0.060 µM for MAO-B. nih.gov

| Compound | Target | IC50 | Selectivity Index (SI) |

|---|---|---|---|

| Compound 6 | MAO-A | 0.42 µM | Not Specified |

| Compound 31 | MAO-B | 1.8 nM | 766.67 |

| Compound 3e | MAO-B | 0.060 µM | Selective for MAO-B |

| Compound 2a | MAO-A | 0.342 µM | Selective for MAO-A |

| Compound 2b | MAO-A | 0.028 µM | Selective for MAO-A |

Reversible and Irreversible Inhibition

The nature of MAO inhibition, whether reversible or irreversible, is a critical factor in drug design. Reversible inhibitors are often preferred as they can reduce the risk of adverse reactions, such as the "cheese effect" associated with irreversible MAO-A inhibitors. researchgate.net

Kinetic studies performed on the most potent derivatives from a 2-amino-6-nitrobenzothiazole series revealed that their inhibition was reversible. researchgate.netnih.gov Specifically, compound 6 (a potent MAO-A inhibitor) and compound 31 (a potent MAO-B inhibitor) were both found to be reversible inhibitors. researchgate.netnih.gov Other studies on different hydrazone derivatives also identified them as reversible and competitive inhibitors of hMAO-A. nih.gov

Kinetic Studies

Enzyme kinetic studies are crucial for elucidating the mechanism of inhibition. For the 2-amino-6-nitrobenzothiazole-derived hydrazones, kinetic analyses confirmed a competitive mode of inhibition for the most active compounds against both MAO-A and MAO-B. researchgate.netnih.gov This competitive inhibition indicates that the inhibitor molecule competes with the natural substrate for binding to the active site of the enzyme. nih.gov Lineweaver-Burk plots are typically used to determine the type of inhibition; a pattern where plots have the same intercept on the y-axis but different slopes and x-axis intercepts is characteristic of competitive inhibition. nih.gov For two potent hMAO-A inhibitors, compounds 2a and 2b, the Ki values were calculated as 0.188 µM and 0.016 µM, respectively. nih.gov

Anticonvulsant Activity

Hydrazones are a class of compounds that have been demonstrated to possess a wide range of biological activities, including anticonvulsant properties. nih.govresearchgate.net The search for new anticonvulsant agents with higher efficacy and lower toxicity is a significant area of medicinal chemistry. nih.gov Heterocyclic compounds, including those with triazole moieties often found in conjunction with other structures like benzothiazole, are important for the development of new anticonvulsants. nih.govbiomedpharmajournal.org

While specific studies focusing solely on the anticonvulsant activity of this compound were not prominently available, the broader class of hydrazone derivatives is well-established in anticonvulsant research. nih.govresearchgate.net The evaluation of such compounds is typically performed using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to determine their efficacy against seizures. nih.gov

Anthelmintic Activity

Benzothiazole derivatives are recognized for their potential as anthelmintic agents. ijnrd.orgniscair.res.in Research into 2-amino-6-substituted benzothiazoles has demonstrated that these compounds exhibit moderate to good anthelmintic activity. In a comparative study of various derivatives, the compound featuring a nitro group substitution at the 6-position (2-amino-6-nitrobenzothiazole) showed superior activity compared to other substitutions. researchgate.net This suggests that the nitro group plays a crucial role in enhancing the anthelmintic properties of the benzothiazole scaffold.

| Compound Substitution (at 6-position) | Relative Activity Finding | Source |

|---|---|---|

| Nitro (NO2) | Showed better activity compared to other synthesized compounds. | researchgate.net |

| Various other substitutions | Moderate to good anthelmintic activity. | researchgate.net |

Other Biological Activities

Beyond their use against parasitic worms, derivatives of this compound have been investigated for a range of other significant biological effects.

The benzothiazole core is a key feature in various compounds with demonstrated antiviral capabilities. mdpi.com Derivatives have been developed and evaluated against several viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). nih.gov

Anti-Herpes (HSV): Benzothiazolyl-arylhydrazone derivatives, specifically piperidinyl amidrazones, have shown significant antiviral activity against HSV-1. nih.gov

Anti-HIV: A 6-chlorobenzothiazole derivative showed a promising anti-HIV effect with an EC₅₀ of less than 7 μg/ml. nih.gov Structure-activity relationship (SAR) studies indicated that hydroxy substitutions on an associated coumarinyl ring increased activity, while bulky groups on a phenyl ring diminished it. nih.gov

Anti-Hepatitis C (HCV): The benzothiazole derivative 2-(4-nitroanilino)-6-methylbenzothiazole was found to inhibit HCV RNA-dependent RNA polymerase (RdRp) and HCV RNA replication in a dose-dependent manner, with an EC₅₀ of 8 ± 0.5 µM. nih.gov

Thiazole derivatives have been a focus of research for new hypoglycemic agents. rjptonline.org Studies have shown that various benzothiazole and thiazole-hydrazine derivatives can effectively lower plasma glucose levels and inhibit key enzymes involved in carbohydrate metabolism.

A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed significant glucose-lowering effects in a rat model of non-insulin-dependent diabetes mellitus. nih.gov Furthermore, novel piperidine-bearing hydrazinyl-thiazole derivatives have demonstrated potent inhibitory activity against diabetes-related enzymes such as aldose reductase (AR), α-glycosidase (α-GLY), and α-amylase (α-AMY). nih.gov For instance, these derivatives showed IC₅₀ values against AR ranging from 5.10 to 13.32 nM, which was more effective than the reference compound epalrestat. nih.gov

| Compound Class | Target/Model | Observed Effect | Source |

|---|---|---|---|

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus rat model | Significant lowering of plasma glucose. | nih.gov |

| Piperidine-bearing hydrazinyl-thiazole derivatives | Aldose Reductase (AR) enzyme | IC₅₀ values ranging from 5.10 to 13.32 nM. | nih.gov |

| Thiazole derivatives with pyrazole (B372694) scaffold | α-GLY and α-AMY enzymes | High inhibitory activity (IC₅₀ in low μM range). | nih.gov |

A series of conjugated benzothiazole hydrazones have been synthesized and found to be active against the malaria parasite both in vitro and in vivo. nih.govnih.govresearchgate.net The mechanism of action for these compounds appears to be linked to their ability to chelate iron. nih.govresearchgate.net Iron chelation disrupts processes essential to the parasite, such as heme polymerization. nih.govnih.gov

One particular derivative, compound 5f, was identified as the most active iron chelator and demonstrated potent antiplasmodial activity. nih.govnih.govresearchgate.net This compound was effective against a chloroquine/pyrimethamine-resistant strain of Plasmodium falciparum (K1). nih.govnih.govresearchgate.net In a murine model using a lethal, multi-drug-resistant strain of Plasmodium yoelii, compound 5f significantly suppressed parasite growth and extended the lifespan of infected mice. nih.govresearchgate.net Structure-activity relationship studies suggest that the nitrogen- and sulfur-substituted five-membered aromatic ring within the benzothiazole hydrazone structure is crucial for the anti-malarial activity. nih.govnih.govresearchgate.net

| Activity | Finding | Source |

|---|---|---|

| Mechanism | Acts as an iron chelator; interacts with free heme and inhibits heme polymerization. | nih.govnih.govresearchgate.net |

| In Vitro Efficacy | Active against chloroquine/pyrimethamine-resistant P. falciparum (K1 strain). | nih.govnih.govresearchgate.net |

| In Vivo Efficacy | Suppressed parasite growth and increased lifespan in a murine model with a multi-drug-resistant P. yoelii strain. | nih.govresearchgate.net |

Derivatives of benzothiazole are gaining attention for their potential in treating neurodegenerative diseases. nih.gov Research has explored their efficacy in models of both Parkinson's disease and epilepsy.

In a rat model of Parkinson's disease induced by rotenone, pre-treatment with 2-(2-Thienyl)Benzothiazoline was shown to reverse gross motor impairments. nih.gov This suggests the compound protects against the destructive neurotoxic effects of rotenone. nih.gov

Furthermore, a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) was investigated for its effects in mitigating epileptic conditions. nih.gov The study found that the N3 derivative has significant therapeutic potential by reducing oxidative stress, inflammation, and neurodegeneration. nih.gov It enhanced the activities of antioxidant enzymes, suppressed pro-inflammatory gene expression, and histological analysis showed a reduction in neurodegenerative markers. nih.gov

Applications in Materials Science and Dye Chemistry

Development of Azo Dyes and Pigments

Azo dyes incorporating the benzothiazole (B30560) moiety are a significant class of colorants known for their versatile applications. The presence of the electron-withdrawing nitro group and the heterocyclic benzothiazole system imparts desirable characteristics to the resulting dyes.

Synthesis of Azo Dyes from 2-Amino-6-nitro-1,3-benzothiazole

The synthesis of azo dyes from 2-amino-6-nitro-1,3-benzothiazole is a well-established process that begins with diazotization. In this reaction, the primary aromatic amine, 2-amino-6-nitro-1,3-benzothiazole, is converted into a diazonium salt. This is typically achieved by treating the amine with nitrosylsulfuric acid (formed from sodium nitrite (B80452) and sulfuric acid) or a mixture of acids like glacial acetic acid and propionic acid, at a low temperature, generally between 0–5 °C, to ensure the stability of the diazonium salt. nih.gov

The resulting diazonium salt solution is then immediately used in a coupling reaction with various electron-rich aromatic compounds, known as coupling components. These can include phenols, naphthols, or aromatic amines. isca.meacu.edu.in The electrophilic diazonium salt attacks the activated aromatic ring of the coupling component to form a stable azo compound, characterized by the -N=N- linkage. researchgate.net The final colored product is typically precipitated, filtered, washed, and may be recrystallized from a suitable solvent like ethanol (B145695) to achieve high purity. isca.me The general yield for these synthesis processes is reported to be in the range of 65-85%. isca.me

Dyeing Assessment on Various Fabrics

Azo dyes derived from 2-amino-6-nitro-1,3-benzothiazole have been evaluated for their performance on various textile fibers, including cotton, nylon, and polyester. isca.menih.govmdpi.com The assessment of dyeing properties is crucial for determining their commercial viability. Key parameters evaluated include color fastness to light, washing, rubbing, and sublimation.

Studies have shown that these dyes can produce a range of shades from pink to red and brown, depending on the specific coupling component used. mdpi.com On polyester fabric, benzothiazole-based azo dyes have demonstrated "very good to excellent" light and washing fastness properties. nih.gov Similarly, when applied to nylon and polyester, the dyes exhibited good light fastness and very good to excellent fastness to washing, rubbing, and perspiration. mdpi.com For cotton fibers, a better hue was often observed when mordanting techniques were employed. isca.meisca.me The exhaustion of the dye bath, which measures the percentage of dye that transfers from the water to the fiber, has been found to be reasonably good and acceptable for industrial applications.

Below is a table summarizing the typical fastness properties of these dyes on different fabrics.

| Fabric Type | Light Fastness | Washing Fastness | Rubbing Fastness | Sublimation Fastness | Perspiration Fastness |

| Polyester | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent |

| Nylon | Good to Very Good | Very Good to Excellent | Very Good to Excellent | Excellent | Good to Excellent |

| Cotton (Mordanted) | Moderate to Good | Good to Excellent | Good to Excellent | Not Applicable | Good to Excellent |

Structural and Optical Characterization of Azo Dyes

The confirmation of the synthesized azo dyes' structures and the investigation of their optical properties are carried out using various spectroscopic techniques.

Structural Characterization : Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. isca.meisca.me FT-IR spectra help identify functional groups, for instance, the characteristic -N=N- stretching vibration of the azo group. 1H-NMR provides information about the arrangement of protons in the molecule, confirming the aromatic and substituent protons' chemical environment. Mass spectrometry confirms the molecular weight of the synthesized dye. acu.edu.in

Optical Characterization : Ultraviolet-Visible (UV-Vis) spectroscopy is the primary method for studying the color and electronic properties of these dyes. The electronic spectra typically show two main absorption bands. acu.edu.in An absorption maximum (λmax) in the UV region (around 270-312 nm) is assigned to the n→π* electronic transition, while a second, strong absorption band in the visible region (around 380-460 nm) corresponds to the π→π* transition, which is responsible for the dye's color. acu.edu.in The exact position of the λmax can be influenced by the solvent polarity, a phenomenon known as solvatochromism. A shift to a longer wavelength (bathochromic shift) is often observed in more polar solvents like DMF and DMSO. acu.edu.inresearchgate.net

Non-linear Optical (NLO) Chromophores

Derivatives of 2-amino-6-nitro-1,3-benzothiazole are explored as components of non-linear optical (NLO) chromophores. These materials exhibit properties that can modify the characteristics of light passing through them, making them candidates for applications in optoelectronics and photonics, such as optical switching and data storage. researchgate.net

Synthesis and Optical Limiting Properties

NLO chromophores are often designed as "push-pull" molecules. In the case of dyes derived from 2-amino-6-nitro-1,3-benzothiazole, the benzothiazole ring, particularly when combined with a nitro group, acts as a strong electron-acceptor (the "pull"). This is coupled with an electron-donating group (the "push") through a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net This molecular architecture is crucial for achieving a large third-order NLO response.

These materials are investigated for their optical limiting properties, which is the ability to reduce the transmittance of high-intensity light. This is a desirable property for protecting sensors and human eyes from intense laser radiation. The third-order NLO properties, including nonlinear absorption and nonlinear refraction, are key to this effect. researchgate.net The conjugation and the push-pull electronic effect of the heterocyclic ring system significantly contribute to enhancing the NLO property. researchgate.net

Z-scan Technique for NLO Property Evaluation

The Z-scan technique is a widely used experimental method to measure the sign and magnitude of third-order NLO properties. researchgate.netresearchgate.net In a typical Z-scan experiment, a sample is moved along the propagation direction (the z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured.

Closed-aperture Z-scan : This configuration is sensitive to nonlinear refraction. A positive sign of nonlinear refraction (n₂) indicates a self-focusing effect, where the material acts like a converging lens at high light intensity. Conversely, a negative sign indicates self-defocusing. researchgate.net

Open-aperture Z-scan : By removing the aperture, this setup measures the nonlinear absorption (β). This can manifest as saturable absorption (an increase in transmission with intensity) or reverse saturable absorption (a decrease in transmission with intensity), the latter being a key mechanism for optical limiting. researchgate.net

Studies on azo dyes derived from benzothiazole have used the Z-scan technique to confirm their third-order NLO response. For example, the compound 4-[(Z)-(6-Nitro-1,3-benzothiazol-2-yl)diazinyl]naphthalen-1-ol was found to exhibit self-focusing behavior (positive nonlinear refraction). researchgate.net The experimental results for properties like the second-order hyperpolarizability (γ), a measure of the microscopic NLO response, often show good agreement with theoretical values calculated using methods like Density Functional Theory (DFT). researchgate.net

Computational Studies for NLO Properties

Computational chemistry plays a pivotal role in the exploration and prediction of the nonlinear optical (NLO) properties of novel materials, providing insights into structure-property relationships that guide synthetic efforts. For derivatives of 2-Hydrazino-6-nitro-1,3-benzothiazole and related benzothiazole structures, quantum chemical calculations are instrumental in evaluating their potential for applications in optoelectronics and photonics. These theoretical studies often focus on calculating key NLO parameters such as polarizability (α) and, more importantly, the first (β) and second (γ) hyperpolarizabilities, which quantify the second- and third-order NLO response of a molecule, respectively.

A common approach involves the use of Density Functional Theory (DFT) methods, such as B3LYP (Becke's three-parameter exchange function with the Lee–Yang–Parr non-local correlation functional), often paired with various basis sets like 6-311G(d,p), to optimize molecular geometries and calculate electronic properties. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) can further be employed to investigate electronic transitions within the molecules. researchgate.net Simpler, semiempirical methods like AM1 and PM3 have also been utilized to study the electronic properties of benzothiazole systems and predict compounds with enhanced hyperpolarizability. researchgate.netcas.cz

Studies on benzothiazole derivatives consistently show that their NLO properties are highly tunable and intrinsically linked to their molecular structure. The strategic placement of electron-donating (donor) and electron-withdrawing (acceptor) groups, creating a "push-pull" system, is a cornerstone for enhancing NLO response. cas.cz The benzothiazole moiety itself can act as an effective component in these systems. researchgate.netcas.cz For instance, computational analyses have revealed that the presence of a nitro group, a strong electron acceptor, in conjunction with a donor group, facilitates intramolecular charge transfer (ICT), which is crucial for a large NLO response. cas.cz

Research on an azo dye incorporating the 6-nitro-1,3-benzothiazole structure, namely 4-[(Z)-(6-nitro-1,3-benzothiazol-2-yl)diazinyl]naphthalen-1-ol, has demonstrated a good correlation between experimentally measured and computationally predicted NLO properties. researchgate.net Using the Z-scan technique, the third-order NLO properties were determined, and the calculated second-order hyperpolarizability (γ) via DFT showed good agreement with the experimental findings. researchgate.net This validation underscores the predictive power of computational methods in screening potential NLO candidates.

Further computational investigations into other benzothiazole derivatives have quantified the impact of different substituents on hyperpolarizability. One such study calculated the hyperpolarizability values for various substituted benzothiazoles, finding that a molecule with a trifluoromethyl (CF₃) group had the highest hyperpolarizability, while a methoxy (–OCH₃) substituted molecule had the lowest. mdpi.com This highlights the significant role that the electronic nature of the substituent plays in modulating the NLO response. mdpi.com Molecules with high hyperpolarizability are considered to have a high NLO response. mdpi.com

The relationship between molecular structure and NLO properties is a central theme in these computational studies. Key findings include:

Push-Pull Architecture : The combination of electron donor and acceptor groups across a conjugated π-system significantly enhances hyperpolarizability. cas.czresearchgate.net

Conjugation Length : Extending the conjugated bridge between the donor and acceptor groups can improve NLO characteristics. cas.cz

Substituent Effects : The strength and position of electron-withdrawing and electron-donating groups can be fine-tuned to maximize the NLO response. mdpi.comnih.gov For example, the incorporation of electron-withdrawing groups has been shown to increase the first hyperpolarizability (β₀) values. nih.gov

The data from these computational studies are crucial for designing novel organic NLO materials with tailored properties for specific applications, such as optical switching and frequency doubling. cas.cz

Table 1: Calculated Hyperpolarizability Values for Substituted Benzothiazole Derivatives mdpi.com

This table presents the computationally determined hyperpolarizability values for different benzothiazole derivatives, illustrating the effect of various substituent groups on the molecule's nonlinear optical response. The calculations were performed using DFT methods.

| Compound | Substituent Group | Position of Substituent | Hyperpolarizability (Hartree) |

| 1 | -H | - | 185.39 |

| 2 | -OCH₃ | p | 158.42 |

| 3 | -OCH₃ | m | 153.51 |

| 4 | -CF₃ | m | 3825.91 |

| 5 | -CF₃ | p | 196.38 |

Future Directions and Research Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 2-Hydrazino-6-nitro-1,3-benzothiazole is a versatile platform for the synthesis of new derivatives with potentially superior biological activities. The hydrazino group at the C-2 position is a key reactive site, readily undergoing condensation reactions with various aldehydes and ketones to form a wide array of hydrazone derivatives. researchgate.netnih.gov

Researchers have successfully synthesized series of novel 2-substituted hydrazino-6-fluoro-1,3-benzothiazole and 6-methyl-2(3H)-benzo-1,3-thiazolyl-1'-ethylidene-2-(substituted acetophenones) hydrazine (B178648) analogs by refluxing the parent hydrazino benzothiazole (B30560) with different substituted acetophenones. nih.govsphinxsai.com These modifications are not random; they are part of a rational design strategy to enhance specific biological effects. For instance, the introduction of different substituents on the phenyl ring of the acetophenone can modulate the electronic and steric properties of the entire molecule, which in turn can influence its binding affinity to biological targets. nih.gov

Future synthetic strategies will likely focus on:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency and pharmacokinetic profiles.

Hybrid Molecule Synthesis: Combining the benzothiazole moiety with other known pharmacophores to create hybrid compounds with dual or synergistic modes of action. For example, creating hybrids with thiazolidine-2,4-dione has been explored to target cancer. nih.gov

Introduction of Diverse Heterocycles: Condensing the hydrazino group with various heterocyclic aldehydes or ketones to explore new chemical space and biological targets. tandfonline.com

The goal is to create libraries of novel derivatives for high-throughput screening against a wider range of biological targets, including different cancer cell lines, microbial strains, and enzymes.

In-depth Mechanistic Studies of Biological Activities

While many benzothiazole derivatives have shown significant biological activity, the precise molecular mechanisms are often not fully understood. nih.gov Future research must prioritize in-depth mechanistic studies to elucidate how these compounds exert their effects at the molecular and cellular levels.

For anticancer activity , studies have pointed towards mechanisms such as the inhibition of protein tyrosine kinase p56lck and the metalloenzyme carbonic anhydrase. nih.govbiointerfaceresearch.com For derivatives of this compound, future investigations should focus on:

Identifying specific cellular targets through techniques like affinity chromatography and proteomics.

Studying the effect of these compounds on cell cycle progression, apoptosis, and key signaling pathways involved in cancer, such as the PI3K/Akt and MAPK pathways.

Investigating their potential to inhibit angiogenesis and metastasis.

For antimicrobial activity , benzothiazole derivatives are known to inhibit enzymes essential for microbial survival, such as DNA gyrase. researchgate.net Future mechanistic studies should include:

Determining if derivatives of this compound share this mechanism or act on other targets like dihydrofolate reductase or dihydropteroate synthase. nih.gov

Investigating their effects on bacterial cell wall synthesis, protein synthesis, and membrane integrity.

Studying their efficacy against drug-resistant microbial strains and their potential to overcome existing resistance mechanisms.

These studies will be crucial for the rational design of more potent and selective next-generation compounds.

Clinical Translation Potential and Drug Development

The ultimate goal of developing new bioactive compounds is their translation into clinical use. While this compound and its direct derivatives are still in the early stages of research, the broader class of benzothiazoles has already produced clinically successful drugs like Riluzole and Phortress, demonstrating the therapeutic potential of this scaffold. nih.govnih.gov

The path to clinical translation for novel derivatives will involve several critical steps:

Preclinical Studies: Rigorous evaluation in animal models to assess efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology.

Lead Optimization: Modifying the most promising compounds to improve their drug-like properties, such as solubility, metabolic stability, and oral bioavailability, while minimizing off-target effects.

Clinical Trials: A phased approach (Phase I, II, and III) in human subjects to establish safety, determine optimal dosing, and confirm therapeutic efficacy for specific diseases.

The promising in vitro anticancer and antimicrobial results for related compounds suggest that derivatives of this compound could be developed as novel therapeutics. nih.govnih.gov However, significant investment in further research and development will be necessary to navigate the complex and lengthy process of drug approval. Future studies should focus on optimizing lead compounds to enhance their efficacy and safety profiles, which will be crucial for their potential clinical translation. nih.gov

Exploration of New Applications in Materials Science

While the primary research focus for benzothiazole derivatives has been in medicinal chemistry, their unique chemical structures suggest potential applications in materials science. The conjugated π-system of the benzothiazole ring, combined with the potential for forming stable metal complexes, opens up avenues for creating novel functional materials.

Potential areas for future exploration include:

Organic Electronics: The electronic properties of benzothiazole derivatives could be harnessed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).